molecular formula C17H24ClNO2 B1530538 [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 1202890-79-6

[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No. B1530538
M. Wt: 309.8 g/mol
InChI Key: AWACZJQTWOCLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester” is a complex organic compound. It contains a cyclohexyl group (a six-membered carbon ring), a phenyl group (a six-membered carbon ring with alternating double bonds, also known as a benzene ring), and a carbamic acid tert-butyl ester group (an ester derived from carbamic acid and tert-butanol).



Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, it’s likely that it could be synthesized through a series of reactions involving the formation of the cyclohexyl ring, the attachment of the phenyl group, and the formation of the carbamic acid tert-butyl ester. The exact methods would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecule is likely to have a complex three-dimensional structure due to the presence of the cyclohexyl and phenyl rings. The carbamic acid tert-butyl ester group could add further complexity to the structure.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The phenyl group could undergo electrophilic aromatic substitution reactions, while the ester group could undergo reactions such as hydrolysis or transesterification.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature due to the presence of the cyclohexyl and phenyl rings. Its solubility in water would likely be low due to its large size and the presence of nonpolar groups.


Scientific Research Applications

Hydrophilic Aliphatic Polyesters

The design, synthesis, and ring-opening polymerization of functional cyclic esters, including those with tert-butyl ester groups, are crucial in developing hydrophilic aliphatic polyesters. These materials have wide applications in biodegradable polymers, drug delivery systems, and tissue engineering scaffolds. The study demonstrates the synthesis of cyclic esters containing protected functional groups through the Baeyer−Villiger oxidation and explores the polymerization capabilities of these esters (Trollsås et al., 2000).

Asymmetric Mannich Reaction

The synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate through asymmetric Mannich reactions showcases the application of tert-butyl esters in synthesizing chiral amino carbonyl compounds. This process is significant for creating compounds with potential therapeutic applications, highlighting the importance of tert-butyl esters in medicinal chemistry (Yang, Pan, & List, 2009).

Spirocyclic Indoline Lactone Synthesis

The base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate leading to spirocyclic indoline lactones illustrates the role of tert-butyl esters in synthesizing complex organic molecules. Such compounds have potential applications in pharmaceuticals and materials science (Hodges, Wang, & Riley, 2004).

Synthesis of Mesomorphic Terphenyl Derivatives

The influence of functional fragments, including tert-butyl esters, on the mesomorphic properties of terphenyl derivatives is explored in the synthesis of new liquid crystal materials. These studies contribute to the development of advanced materials for display technologies and optical applications (Bezborodov et al., 2021).

Safety And Hazards

As with any chemical compound, handling “[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties.


Future Directions

The potential uses and future directions for this compound would depend on its properties and the results of further research. It could potentially be used in a variety of applications, from pharmaceuticals to materials science.


Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more detailed and accurate analysis, more specific information or experimental data would be needed. Always follow safety guidelines when handling chemical compounds. If you have more specific questions about this compound, feel free to ask!


properties

IUPAC Name

tert-butyl N-[4-(4-chlorophenyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWACZJQTWOCLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester

Synthesis routes and methods

Procedure details

To a solution of 4-(4-chlorophenyl)cyclohexanecarboxylic acid (1.01 g, 4.231 mmol) and triethylamine (0.5897 ml, 4.231 mmol) in tert-butanol (22 ml) was added diphenyl phosphorazidate (0.9147 ml, 4.231 mmol), and the reaction was heated to reflux for 16 hours. The reaction was diluted with EtOAc and washed with 1M hydrochloric acid, saturated sodium bicarbonate, and saturated sodium chloride. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material was on a Biotage SP1 system eluting with a linear gradient of 5-50% EtOAc in hexanes to yield 760 mg of the title compound (57% yield).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.5897 mL
Type
reactant
Reaction Step One
Quantity
0.9147 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.